Product packaging for 3-Chloro-6-methoxypyridine-2-carboxamide(Cat. No.:CAS No. 1257535-44-6)

3-Chloro-6-methoxypyridine-2-carboxamide

Cat. No.: B1453362
CAS No.: 1257535-44-6
M. Wt: 186.59 g/mol
InChI Key: BRLSOLNPLPYREH-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridine-2-carboxamide (CAS 175358-01-7) is a heteroaromatic compound of interest in medicinal chemistry and pharmaceutical research. It serves as a versatile chemical building block, or synthetic intermediate, for the development of novel bioactive molecules. The structure combines a chlorinated pyridine ring with a methoxy substituent and a carboxamide functional group, which are common pharmacophores found in compounds with various biological activities . While specific biological data for this compound is limited, pyrazine and pyridine carboxamide derivatives are extensively researched for their potential pharmacological properties. Scientific literature indicates that analogous structures are investigated for a range of applications, including as potential antimycobacterial agents and cytostatic compounds with antitumor properties . The presence of both hydrogen bond donors/acceptors and aromatic chlorine in its structure makes it a valuable scaffold for constructing more complex molecules in drug discovery efforts . This product is intended for use by qualified researchers in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific safety data for this compound indicates it should be considered harmful by inhalation, in contact with skin, and if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1453362 3-Chloro-6-methoxypyridine-2-carboxamide CAS No. 1257535-44-6

Properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSOLNPLPYREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of 3-Chloro-6-methoxypyridine-2-carboxamide typically follows these key steps:

  • Chlorination : Introduction of the chloro substituent at the 3-position of the pyridine ring.
  • Methoxylation : Substitution of a chlorine or other leaving group at the 6-position with a methoxy group.
  • Carboxamide Formation : Conversion of a suitable precursor (such as a carboxylic acid derivative or halopyridine) into the carboxamide functional group at the 2-position.

This sequence is generally achieved through nucleophilic substitution and acylation reactions under controlled conditions to optimize yield and purity.

Detailed Preparation Steps

Chlorination of Pyridine Derivatives

  • Reagents : Chlorination is often performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Conditions : The reaction typically requires controlled temperature to avoid over-chlorination or side reactions.
  • Outcome : Selective chlorination at the 3-position of the pyridine ring is achieved, yielding 3-chloropyridine intermediates.

Methoxylation at the 6-Position

  • Reagents : Sodium methoxide (NaOCH₃) in methanol is the preferred nucleophile for methoxylation.
  • Process : The methoxylation involves nucleophilic aromatic substitution where the chlorine at the 6-position is replaced by a methoxy group.
  • Temperature : Optimal reaction temperature ranges from 10°C to 60°C, with 25°C to 30°C being preferred for better control and yield.
  • Molar Ratios : Sodium methoxide is used in slight excess, typically 1.0 to 1.5 moles per mole of substrate, with 1.05 moles being ideal.
  • Workup : After reaction completion, the mixture is quenched with water at 10°C to 40°C and the product is isolated by filtration or extraction.

Introduction of the Carboxamide Group

  • Ammonolysis : The carboxamide group is introduced by reacting the chlorinated and methoxylated pyridine intermediate with ammonia or amines.
  • Conditions : This reaction is carried out under controlled temperature and solvent conditions to facilitate nucleophilic substitution, replacing the halogen or ester group with the amide functionality.
  • Typical Solvents : Polar solvents such as water, alcohols, or their mixtures are used to dissolve reactants and support the reaction.

Representative Synthetic Route Example

Step Starting Material Reagents/Conditions Product Notes
1 Pyridine derivative Thionyl chloride or PCl₅, controlled temp 3-Chloropyridine intermediate Selective chlorination at 3-position
2 3-Chloropyridine intermediate Sodium methoxide in methanol, 25-30°C 3-Chloro-6-methoxypyridine Methoxylation at 6-position
3 3-Chloro-6-methoxypyridine Ammonia or amine, polar solvent, controlled temp This compound Amide formation via nucleophilic substitution

Research Findings and Optimization Parameters

  • Temperature Control : Maintaining reaction temperatures between 25°C and 40°C during methoxylation and ammonolysis steps improves selectivity and yield by minimizing side reactions.
  • Molar Ratios : Slight excess of sodium methoxide (1.05 equivalents) ensures complete substitution without excessive reagent waste.
  • Solvent Choice : Use of polar solvents such as methanol and water facilitates nucleophilic substitution and simplifies product isolation by filtration.
  • Purification : Filtration at ambient temperature is preferred for isolating the product, avoiding chromatographic steps that can reduce scalability.

Comparative Notes on Related Pyridine Derivative Syntheses

Studies on related compounds such as 2-amino-3-nitro-6-methoxypyridine and 2,3-diamino-6-methoxypyridine show similar synthetic strategies involving:

  • Nucleophilic substitution using sodium methoxide.
  • Reduction of nitro groups to amines using metal reducing agents (e.g., iron, tin chloride) in acidic media.
  • Ammonolysis for amide or amino group introduction.

These methodologies reinforce the robustness of nucleophilic aromatic substitution and ammonolysis in pyridine derivative synthesis, applicable to this compound preparation.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Molar Ratio (Reagent:Substrate) Isolation Method Yield Considerations
Chlorination Thionyl chloride or PCl₅ Controlled (variable) Stoichiometric Filtration/Extraction High selectivity required
Methoxylation Sodium methoxide in methanol 25-30 1.0 - 1.5 (1.05 optimal) Filtration Avoid excess to reduce side products
Ammonolysis (Amide Formation) Ammonia or amine in polar solvent 25-40 Excess ammonia often used Filtration Controlled to prevent hydrolysis

Chemical Reactions Analysis

3-Chloro-6-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

3-Chloro-6-methoxypyridine-2-carboxamide serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions to form larger molecular structures.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules. Notably, it acts as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are valuable in treating conditions like urinary tract infections and kidney stones.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its role as a precursor in drug development highlights its potential in creating new pharmaceuticals targeting various diseases.

Industry

The compound is also used in the production of agrochemicals and other fine chemicals due to its unique functional groups that enhance its chemical properties.

Research indicates that this compound exhibits significant biological activities, particularly as a urease inhibitor. In vitro studies have demonstrated its efficacy with varying IC50 values compared to other derivatives:

CompoundIC50 (µM)
This compound4.07 ± 0.003
RX-6 (another derivative)1.07 ± 0.043
RX-7 (another derivative)2.18 ± 0.058

These values indicate that while this compound is effective as a urease inhibitor, other derivatives may exhibit stronger effects.

Urease Inhibition Studies

Several studies have focused on the urease inhibitory activity of this compound:

  • Study A: Evaluated the effectiveness of various pyridine derivatives in inhibiting urease activity, highlighting the superior performance of this compound.
  • Study B: Investigated the structural requirements for urease inhibition, demonstrating how modifications to the compound's structure influenced its binding affinity and inhibitory potency.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

2-Chloro-6-methoxypyridin-3-amine (CAS 135795-46-9)
  • Substituents : Chloro (position 2), methoxy (position 6), amine (position 3).
  • Key Differences : The amine group at position 3 replaces the carboxamide, reducing hydrogen-bonding capacity. Positional isomerism alters electronic distribution, affecting reactivity in nucleophilic substitution reactions .
4-Chloro-5-methoxypyridin-3-amine
  • Substituents : Chloro (position 4), methoxy (position 5), amine (position 3).

Functional Group Variations

6-Chloro-2-methoxypyridine-3-carboxaldehyde (CAS not listed)
  • Substituents : Aldehyde (position 3), chloro (position 6), methoxy (position 2).
  • Key Differences : The aldehyde group increases electrophilicity, making it reactive in condensation reactions. However, it lacks the carboxamide’s stability, limiting its utility in prolonged biological assays .
6-Chloro-2-methylpyridine-3-carbonyl chloride (CAS 62366-52-3)
  • Substituents : Carbonyl chloride (position 3), chloro (position 6), methyl (position 2).
  • Key Differences : The carbonyl chloride group is highly reactive, suitable for acylations. However, it is moisture-sensitive and less stable than the carboxamide, posing handling challenges .

Heterocyclic Modifications

3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298)
  • Structure: A thienopyridine core fused with a pyridine ring, substituted with chloro, methoxy, methyl, and cyclopropylcarboxamide groups.
  • The cyclopropyl group adds steric bulk, influencing pharmacokinetics .

Reactivity and Stability

  • Nitro Derivatives (e.g., 6-Chloro-2-methoxy-3-nitropyridine) :
    • The nitro group (electron-withdrawing) reduces ring electron density, decreasing susceptibility to electrophilic attack compared to the carboxamide-containing target compound. This makes nitro derivatives more stable under acidic conditions but less reactive in coupling reactions .

Data Table: Key Comparative Properties

Compound Name CAS Number Substituents Molecular Formula Functional Groups Key Properties
3-Chloro-6-methoxypyridine-2-carboxamide 1257535-58-2 Cl (3), OMe (6), CONHMe (2) C₈H₉ClN₂O₂ Carboxamide High H-bonding, moderate stability
2-Chloro-6-methoxypyridin-3-amine 135795-46-9 Cl (2), OMe (6), NH₂ (3) C₆H₇ClN₂O Amine Lower reactivity, basic pH sensitivity
6-Chloro-2-methoxypyridine-3-carboxaldehyde N/A Cl (6), OMe (2), CHO (3) C₇H₆ClNO₂ Aldehyde Electrophilic, prone to oxidation
LY2033298 N/A Thienopyridine core + substituents C₁₃H₁₄ClN₃O₂S Thienopyridine, carboxamide Enhanced rigidity, improved binding

Key Findings

  • Positional Isomerism : Substituent placement significantly impacts electronic properties and solubility. For example, chloro at position 2 (vs. 3) reduces steric hindrance but alters dipole moments .
  • Functional Groups : Carboxamides offer superior stability for biological applications compared to aldehydes or carbonyl chlorides, which are more reactive but less practical .
  • Heterocyclic Systems: Thienopyridine derivatives (e.g., LY2033298) demonstrate enhanced target affinity due to structural rigidity, though synthetic complexity increases .

Biological Activity

3-Chloro-6-methoxypyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C7H7ClN2O2
  • Molecular Weight: 186.6 g/mol
  • IUPAC Name: this compound

The synthesis of this compound typically involves chlorination and methoxylation of pyridine derivatives. One common method is the reaction of 3-chloro-6-methoxypyridine with ammonia or an amine under specific conditions to form the carboxamide group.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are significant in treating conditions like urinary tract infections and kidney stones.

Inhibition Studies

In vitro studies have demonstrated the compound's efficacy as a urease inhibitor. The following table summarizes the inhibition potential compared to other derivatives:

CompoundIC50 (µM)
This compound4.07 ± 0.003
RX-6 (another derivative)1.07 ± 0.043
RX-7 (another derivative)2.18 ± 0.058

The IC50 values indicate that while this compound is effective, other derivatives may exhibit stronger inhibitory effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, primarily enzymes like urease. The presence of electron-withdrawing groups enhances its inhibitory activity, suggesting that structural modifications can significantly impact its biological efficacy .

Case Studies and Research Findings

  • Urease Inhibition:
    • A study evaluated various pyridine carboxamide derivatives, including this compound. It was found to have selective inhibition against urease, making it a candidate for further therapeutic exploration .
  • Comparative Analysis:
    • The compound was compared with similar pyridine derivatives, demonstrating unique properties due to its specific substitution pattern. This structural uniqueness contributes to its distinct chemical and biological activities .
  • Potential Therapeutic Applications:
    • Ongoing research aims to explore the compound's role as a precursor in drug development for various medical applications, including its use in pharmaceuticals targeting enzyme-related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-methoxypyridine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, chlorination and methoxylation of pyridine derivatives, followed by carboxamide formation via coupling reactions (e.g., using carbodiimide coupling agents). Key intermediates include 2-chloronicotinic acid derivatives, with reaction conditions optimized for temperature (80–120°C) and solvents like DMF or THF . Purification often employs column chromatography or recrystallization to isolate high-purity products.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural elucidation relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carboxamide functionality.
  • X-ray crystallography for definitive bond-length and angle measurements, often using SHELX software for refinement .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. What solvents and catalysts are commonly used in its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for nucleophilic substitutions. Catalysts like triethylamine or DMAP are employed in carboxamide bond formation. Chlorination steps may use POCl₃ or SOCl₂ under reflux conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies correlate with reactivity trends, such as nucleophilic attack sites or hydrogen-bonding propensity . Software like Gaussian or ORCA is used, with basis sets (e.g., 6-31G*) optimized for accuracy .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:

  • Validate purity via HPLC (>95%) and control for stereochemical integrity.
  • Replicate assays under standardized protocols (e.g., ATP concentration in kinase assays).
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects, as seen in pyridine-carboxamide derivatives .

Q. What is the mechanism of action for its reported antimicrobial activity?

  • Methodological Answer : Studies on analogous compounds suggest that the chloro-methoxy-pyridine scaffold disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). For Gram-negative pathogens, outer membrane permeability is enhanced by the carboxamide group’s hydrogen-bonding capacity . Advanced assays (e.g., time-kill kinetics) and molecular docking (using AutoDock Vina) can validate target engagement .

Q. How does the crystal packing of this compound influence its physicochemical stability?

  • Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the crystal lattice. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under stress conditions (humidity, temperature). Polymorph screening (via solvent evaporation) identifies forms with optimal shelf life .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthetic OptimizationColumn chromatography, reflux setupSolvent polarity, catalyst loading
Structural AnalysisX-ray crystallography, ¹H NMRResolution (Å), deuterated solvents
Biological AssaysEnzyme inhibition, MIC testingATP concentration, bacterial strain selection
Computational ModelingDFT (B3LYP), molecular dockingBasis set selection, docking grid size

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-methoxypyridine-2-carboxamide
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3-Chloro-6-methoxypyridine-2-carboxamide

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